

Independent verification of the reported properties of 2-Nitrothiazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrothiazole

Cat. No.: B159308

[Get Quote](#)

Independent Verification of 2-Nitrothiazole: A Comparative Analysis

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the reported properties of **2-Nitrothiazole**. Due to the limited publicly available experimental data on this specific isomer, this document will also draw comparisons with the more extensively studied 2-amino-5-nitrothiazole to provide a broader context within the nitrothiazole chemical class.

Physicochemical Properties: A Tale of Two Thiazoles

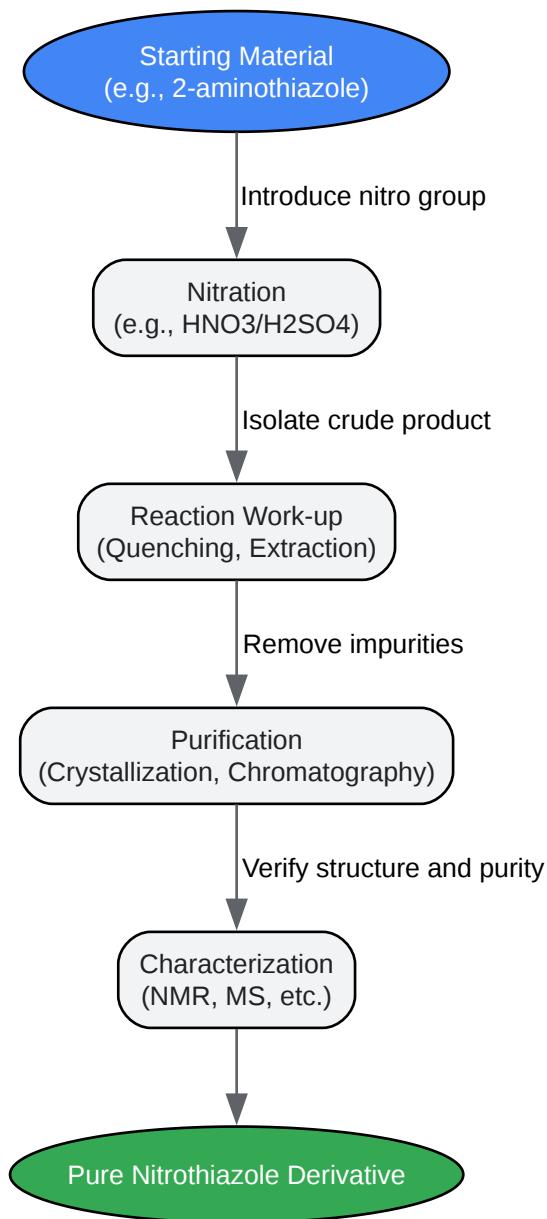
A direct comparison of the fundamental physicochemical properties of **2-Nitrothiazole** and its well-documented analogue, 2-amino-5-nitrothiazole, reveals differences that can influence their behavior in biological and chemical systems. The available data, primarily from computational models and basic experimental characterization, is summarized below.

Property	2-Nitrothiazole	2-amino-5-nitrothiazole
Molecular Formula	$C_3H_2N_2O_2S$	$C_3H_3N_3O_2S$
Molecular Weight	130.13 g/mol [1]	145.14 g/mol [2]
Appearance	Data not available	Greenish-yellow to orange-yellow fluffy powder or a brown chunky powder. [2] [3]
Melting Point	Data not available	195-200 °C (decomposes) [3] [4]
Solubility	Data not available	Slightly soluble in water. Soluble in 95% ethanol and diethyl ether; insoluble in chloroform. [4]
IUPAC Name	2-nitro-1,3-thiazole [1]	5-nitro-1,3-thiazol-2-amine [2]

Biological Activity and Mechanism of Action: A Significant Data Gap

There is a notable lack of specific experimental data on the biological activity and mechanism of action of **2-Nitrothiazole** in the public domain. In contrast, 2-amino-5-nitrothiazole and its derivatives have been the subject of numerous studies, particularly in the context of antimicrobial and antiparasitic drug discovery.

2-amino-5-nitrothiazole is a key intermediate in the synthesis of the broad-spectrum antiparasitic drug Nitazoxanide.[\[5\]](#)[\[6\]](#) The mechanism of action for Nitazoxanide and related 2-amino-5-nitrothiazole analogues is understood to involve the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR), an enzyme essential for anaerobic energy metabolism in various pathogens.[\[7\]](#)

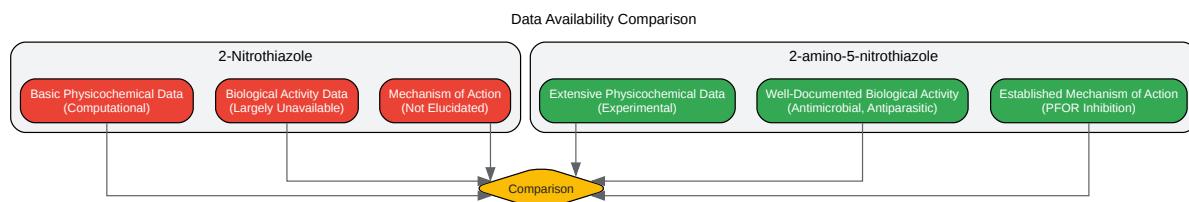

Given the structural similarities, it is plausible that **2-Nitrothiazole** could exhibit some biological activity, potentially as a radiosensitizer or as an antimicrobial agent, as has been suggested for nitroheterocyclic compounds in general.[\[2\]](#) However, without experimental verification, this remains speculative.

Experimental Protocols

Due to the absence of detailed experimental studies on **2-Nitrothiazole**, this section provides a generalized workflow for the synthesis of nitrothiazole derivatives, which would be a prerequisite for any further investigation of its properties.

General Synthesis Workflow for Nitrothiazoles

General Synthesis Workflow for Nitrothiazoles



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of nitrothiazole derivatives.

Comparative Analysis and Future Outlook

The direct, independent verification of the reported properties of **2-Nitrothiazole** is severely hampered by the lack of published experimental data. The information available is largely computational or inferred from the broader class of nitrothiazoles.

[Click to download full resolution via product page](#)

Caption: A logical diagram illustrating the disparity in available data between **2-Nitrothiazole** and 2-amino-5-nitrothiazole.

To move forward, a systematic experimental investigation of **2-Nitrothiazole** is required. This would involve:

- Synthesis and Purification: Following a validated synthetic protocol to obtain a pure sample of **2-Nitrothiazole**.
- Physicochemical Characterization: Experimental determination of melting point, solubility, and spectroscopic properties.
- Biological Screening: A broad-based screening to identify any potential antimicrobial, antiparasitic, or other biological activities.
- Mechanism of Action Studies: If any significant biological activity is identified, further studies would be needed to elucidate its mechanism of action.

This foundational research is essential to determine if **2-Nitrothiazole** holds any promise as a lead compound or a valuable chemical intermediate, similar to its more studied counterparts. Without such data, its properties remain largely unverified and its potential untapped.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Nitrothiazole | C3H2N2O2S | CID 74153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-Nitrothiazole | C3H3N3O2S | CID 8486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-nitrothiazole | 121-66-4 [chemicalbook.com]
- 4. 2-Amino-5-nitrothiazole 97 121-66-4 [sigmaaldrich.com]
- 5. Biological activity of modified and exchanged 2-amino-5-nitrothiazole amide analogues of nitazoxanide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbino.com]
- 7. Biological Activity of Modified and Exchanged 2-Amino-5-Nitrothiazole Amide Analogues of Nitazoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Independent verification of the reported properties of 2-Nitrothiazole]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b159308#independent-verification-of-the-reported-properties-of-2-nitrothiazole>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com